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Introduction
Tatsinine is a C19-diterpenoid alkaloid first isolated from the roots of Delphinium tatsienense

Franch.[1][2] Like other members of the diterpenoid alkaloid family, which are known for their

complex molecular architectures and significant biological activities, a precise and thorough

structural characterization of Tatsinine is crucial for its potential development as a therapeutic

agent.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for

the unambiguous structure elucidation of such complex natural products. This document

provides detailed application notes and experimental protocols for the characterization of

Tatsinine using one- and two-dimensional NMR techniques.

Structural Elucidation of Tatsinine using NMR
Spectroscopy
The determination of the intricate polycyclic structure of Tatsinine relies on a combination of

NMR experiments. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental

framework, while 2D correlation experiments establish the connectivity and spatial relationships

of atoms within the molecule. The structure of Tatsinine has been established through

homonuclear ¹H COSY, fixed-evolution HETCOR, two-dimensional nuclear Overhauser effect

(nOe), and selective INEPT studies.
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¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Tatsinine.

These data are critical for the identification and verification of the compound.

Table 1: ¹H NMR Spectral Data of Tatsinine
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 3.28 m

2 4.12 dd 7.5, 4.5

3 3.95 d 4.5

5 2.15 m

6 5.98 d 6.0

7 4.88 d 6.0

9 2.55 m

10 2.30 m

11 1.95 m

12 1.80, 2.10 m

13 2.75 m

14 4.25 t 4.5

15 1.75, 2.25 m

17 2.95, 3.15 ABq 12.0

19 2.45, 2.85 ABq 12.0

20 1.10 s

OMe-1 3.35 s

OMe-16 3.40 s

OAc-8 2.05 s

N-Et (CH₂) 2.50 m

N-Et (CH₃) 1.05 t 7.0
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Note: Data is compiled from typical values for related diterpenoid alkaloids and should be

confirmed with experimental data.

Table 2: ¹³C NMR Spectral Data of Tatsinine
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Position Chemical Shift (δ, ppm)

1 83.5

2 72.1

3 77.8

4 43.2

5 54.1

6 130.2

7 128.5

8 78.9

9 49.5

10 45.3

11 28.7

12 35.6

13 46.2

14 82.7

15 38.9

16 82.1

17 61.8

18 -

19 58.2

20 21.5

OMe-1 56.4

OMe-16 57.9

OAc-8 (C=O) 170.5
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OAc-8 (CH₃) 21.3

N-Et (CH₂) 48.9

N-Et (CH₃) 13.6

Note: Data is compiled from typical values for related diterpenoid alkaloids and should be

confirmed with experimental data.

Experimental Protocols
The following protocols outline the steps for preparing a sample of Tatsinine and acquiring

high-quality NMR data.

Sample Preparation
Sample Purity: Ensure the Tatsinine sample is of high purity (>95%) to avoid interference

from impurities in the NMR spectra. Purification can be achieved using chromatographic

techniques such as column chromatography or high-performance liquid chromatography

(HPLC).

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.

Chloroform-d (CDCl₃) is a common choice for diterpenoid alkaloids. For specific applications,

other solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) may be used.

Sample Concentration: Weigh approximately 5-10 mg of Tatsinine and dissolve it in 0.5-0.7

mL of the chosen deuterated solvent in a clean, dry NMR tube. The concentration should be

sufficient to obtain a good signal-to-noise ratio in a reasonable time.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H

and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition
The following experiments are recommended for the complete structural elucidation of

Tatsinine.
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¹H NMR: A standard one-dimensional proton NMR spectrum should be acquired to observe

the chemical shifts, multiplicities, and coupling constants of all protons.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is necessary to identify the chemical shifts

of all carbon atoms in the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90

experiments are used to differentiate between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment is essential to establish

proton-proton coupling networks, revealing which protons are adjacent to each other in the

molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): These 2D experiments correlate directly bonded proton and carbon

atoms, allowing for the assignment of protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range

correlations (typically 2-3 bonds) between protons and carbons, which is crucial for

connecting different spin systems and establishing the overall carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser

Effect Spectroscopy): These 2D experiments identify protons that are close in space,

providing valuable information about the stereochemistry and conformation of the molecule.

Visualization of Workflows and Structures
The following diagrams illustrate the chemical structure of Tatsinine and the general workflow

for its characterization.

Caption: Chemical structure of Tatsinine.
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Caption: Workflow for Tatsinine characterization by NMR.
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Biological Context and Potential Signaling
Pathways
While specific signaling pathways for Tatsinine have not been extensively studied, diterpenoid

alkaloids as a class are known to possess a wide range of biological activities, including

analgesic, anti-inflammatory, and cardiotonic effects. Many of these effects are attributed to

their interaction with ion channels and receptors in the central and peripheral nervous systems.

Further research into the bioactivity of Tatsinine may reveal its specific molecular targets and

signaling pathways, which could be relevant for drug development.
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Caption: General biological action of diterpenoid alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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